methyl 3-methyl-1-benzofuran-5-carboxylate
Overview
Description
Methyl 3-methyl-1-benzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic derivatives .
Mechanism of Action
Target of Action
Methyl 3-methyl-1-benzofuran-5-carboxylate is a derivative of benzofuran, a compound that has been found to have a wide range of biological and pharmacological applications . Benzofuran and its derivatives have been used in the treatment of various diseases such as cancer or psoriasis . They have also shown potent antibacterial activity .
Mode of Action
It is known that benzofuran derivatives exhibit good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives have been shown to be active towards different clinically approved targets , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given the antimicrobial activity of benzofuran derivatives , it is likely that this compound may inhibit the growth of certain bacteria.
Biochemical Analysis
Biochemical Properties
Methyl 3-methyl-1-benzofuran-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit Src kinase, which is involved in cell signaling pathways . The interaction between this compound and Src kinase may involve binding to the active site of the enzyme, leading to inhibition of its activity. Additionally, this compound may interact with other proteins involved in oxidative stress responses, contributing to its anti-oxidative properties.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to modulate the expression of genes involved in apoptosis and cell proliferation . This modulation may result in the inhibition of tumor cell growth and induction of programmed cell death. Furthermore, this compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound may bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the binding of this compound to Src kinase can inhibit its activity, thereby affecting downstream signaling pathways . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or epigenetic regulators, leading to alterations in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The temporal effects of this compound may also depend on its interaction with cellular components and the duration of exposure in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-tumor or anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . The metabolic pathways of this compound may include oxidation, reduction, and conjugation reactions, which can influence its biological activity and pharmacokinetics. Additionally, the effects of this compound on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound in specific tissues or cellular compartments can influence its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms can aid in the development of targeted delivery strategies for this compound.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound in organelles such as the mitochondria or nucleus can influence its interactions with biomolecules and its overall biological activity. Investigating the subcellular localization can provide insights into the mechanisms underlying its effects on cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-1-benzofuran-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1-benzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzofuran derivatives .
Scientific Research Applications
Methyl 3-methyl-1-benzofuran-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-1-benzofuran-2-carboxylate
- Ethyl 3-methyl-1-benzofuran-5-carboxylate
- Methyl 2-methyl-1-benzofuran-5-carboxylate
Uniqueness
Methyl 3-methyl-1-benzofuran-5-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
methyl 3-methyl-1-benzofuran-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-6-14-10-4-3-8(5-9(7)10)11(12)13-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUVPQNPAOZIHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601217155 | |
Record name | 5-Benzofurancarboxylic acid, 3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601217155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501892-98-4 | |
Record name | 5-Benzofurancarboxylic acid, 3-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501892-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Benzofurancarboxylic acid, 3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601217155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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